DVTMS possesses two vinyl groups, which can readily undergo polymerization reactions. This property makes it a valuable crosslinking agent for silicone polymers. By incorporating DVTMS into a polymer chain, researchers can create networks with enhanced mechanical properties like strength and elasticity [].
The vinyl groups in DVTMS can participate in hydrosilylation reactions with Si-H containing compounds. This reaction scheme allows for the creation of new silicon-based polymers with tailored properties. Researchers are exploring DVTMS for the synthesis of functionalized silicones with specific applications in areas like electronics and medical devices [].
DVTMS can be used to modify the surface properties of silica particles. The vinyl groups can react with silanol groups present on the silica surface, introducing organic functionalities. This modification can be used to improve compatibility with organic materials, control surface wettability, or create new surface functionalities for specific applications [].
1,3-Divinyltetramethyldisiloxane is a colorless or yellowish transparent liquid with the molecular formula and a molecular weight of 186.4 g/mol. It is known for its unique structure, comprising two vinyl groups attached to a tetrasiloxane backbone. The compound has a boiling point of approximately 139 °C and a melting point of -99 °C, making it suitable for various applications in the chemical industry. Its physical properties include a density of 0.809 g/mL at 25 °C and a viscosity of 0.9 mm²/s, indicating its fluid nature at room temperature. The compound is moisture-sensitive and insoluble in water, with a flash point of 76 °F, which necessitates careful handling in flammable environments .
DVTMS is a flammable liquid with a low flash point, posing a fire hazard. It can also irritate the skin and eyes upon contact. Here are some safety precautions to consider:
1,3-Divinyltetramethyldisiloxane can be synthesized through several methods:
These methods allow for the production of high-purity 1,3-Divinyltetramethyldisiloxane suitable for industrial applications.
The versatility of 1,3-Divinyltetramethyldisiloxane lends itself to various applications:
Research on interaction studies involving 1,3-Divinyltetramethyldisiloxane primarily focuses on its reactivity with other chemical species rather than biological interactions. The compound's ability to act as a vinyl donor makes it significant in cross-coupling chemistry and polymer synthesis. Further studies are necessary to explore its interactions with various catalysts and substrates to optimize its application in synthetic chemistry.
Several compounds share structural similarities with 1,3-Divinyltetramethyldisiloxane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,3-Divinyl-1,1,3,3-tetramethylsiloxane | Similar structure; used in similar applications | |
Vinyltrimethoxysilane | Used as a coupling agent; more reactive due to methoxy groups | |
Divinylbenzene | Aromatic compound; used mainly in polymerization reactions | |
Octamethylcyclotetrasiloxane | Saturated siloxane; less reactive than divinyl compounds |
While these compounds share similar siloxane or vinyl functionalities, 1,3-Divinyltetramethyldisiloxane's unique dual vinyl groups enable specific reactivity patterns that are advantageous in silicone chemistry and advanced material synthesis. Its ability to participate effectively in cross-coupling reactions distinguishes it from other siloxanes and vinyl compounds.
Flammable;Irritant;Health Hazard